molecular formula C9H11ClO4S B13486776 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride

2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B13486776
M. Wt: 250.70 g/mol
InChI Key: JLMLZRXVGLMDQX-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides It is characterized by the presence of two methoxy groups, a methyl group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2,4-Dimethoxy-3-methylbenzene (also known as 2,4-Dimethoxy-3-methylphenol) followed by chlorination. The sulfonation can be achieved using sulfur trioxide (SO₃) in the presence of sulfuric acid (H₂SO₄), resulting in the formation of the sulfonic acid derivative. This intermediate is then treated with thionyl chloride (SOCl₂) to yield the sulfonyl chloride product .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzene-1-sulfonyl chloride
  • 3-Methylbenzene-1-sulfonyl chloride
  • 4-Methoxybenzene-1-sulfonyl chloride

Uniqueness

2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its reactivity and selectivity in chemical reactions. The combination of these substituents makes it a valuable intermediate for the synthesis of complex organic molecules .

Properties

Molecular Formula

C9H11ClO4S

Molecular Weight

250.70 g/mol

IUPAC Name

2,4-dimethoxy-3-methylbenzenesulfonyl chloride

InChI

InChI=1S/C9H11ClO4S/c1-6-7(13-2)4-5-8(9(6)14-3)15(10,11)12/h4-5H,1-3H3

InChI Key

JLMLZRXVGLMDQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)(=O)Cl)OC

Origin of Product

United States

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